N-(3-bromophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide
Description
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a bromophenyl group at the N3 position, two fluorophenyl substituents (one at the 1-position and another as a methoxy group at the 4-position), and a carboxamide linker.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrF2N3O2/c24-16-2-1-3-19(12-16)27-23(30)22-21(31-14-15-4-6-17(25)7-5-15)13-29(28-22)20-10-8-18(26)9-11-20/h1-13H,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCCHQHZLUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrF2N3O, with a molecular weight of approximately 366.22 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- A pyrazole ring
- Bromine and fluorine substituents that enhance lipophilicity and potentially influence receptor binding
- A carboxamide group that may facilitate hydrogen bonding with biological targets
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer progression. For instance, derivatives have been shown to target BRAF(V600E) and EGFR, which are critical in various cancers. This compound has been evaluated for its cytotoxic effects on cancer cell lines.
Table 1: Summary of Antitumor Activity
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties. It was tested against various inflammatory markers such as TNF-α and IL-6. The results indicated a reduction in these cytokines, suggesting its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity
Antibacterial Activity
This compound has also been assessed for antibacterial properties against various strains of bacteria. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
Table 3: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
A series of studies have been conducted to explore the structure-activity relationships (SAR) of pyrazole derivatives, including this compound. These studies have revealed that modifications in the bromine and fluorine substituents can significantly impact the biological activity of the compounds.
One notable study involved the synthesis of various pyrazole derivatives and their testing against cancer cell lines and inflammatory models. The results suggested that compounds with electron-withdrawing groups (like bromine and fluorine) exhibited enhanced potency compared to their analogs with electron-donating groups.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Notes:
- Aromatic Diversity : The 4-[(4-fluorophenyl)methoxy] group introduces a flexible ether linkage absent in rigid chromen-based analogs (Example 53 ), possibly altering conformational dynamics.
- Carboxamide Linkers : All compounds share a carboxamide group, critical for hydrogen bonding in target interactions. The N-(3-bromophenyl) substituent in the target compound contrasts with sulfonamide (Compound 4h ) or pyridinyl (Compound ) groups, affecting electronic properties.
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Core Structural Disconnections
The target molecule can be dissected into three primary components:
- Pyrazole core : The 1H-pyrazole ring serves as the central scaffold, substituted at positions 1, 3, and 4.
- 4-[(4-Fluorophenyl)methoxy] group : A benzyl ether moiety at position 4, requiring orthogonal protection-deprotection strategies.
- N-(3-Bromophenyl)carboxamide : Introduced via late-stage amide coupling to ensure compatibility with reactive intermediates.
Synthetic Challenges
- Regioselectivity : Ensuring correct substitution patterns on the pyrazole ring to avoid isomer formation, a common issue in heterocyclic syntheses.
- Functional Group Compatibility : The base-sensitive 4-fluorobenzyl ether necessitates mild reaction conditions during amidation.
- Purification Complexity : Separation of regioisomers and byproducts due to the compound’s high molecular weight and polarity.
Stepwise Synthetic Protocol
Pyrazole Ring Formation
Synthesis of 1-(4-Fluorophenyl)-4-Hydroxy-1H-Pyrazole-3-Carboxylic Acid
The pyrazole core is constructed via a Knorr-type cyclization, adapted from methodologies in and:
- Starting Material : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is reacted with hydrazine hydrate in ethanol under reflux to form ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
- Hydroxylation : Selective O-methylation using dimethyl sulfate followed by saponification with NaOH yields 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.
Critical Parameters :
Introduction of the 4-[(4-Fluorophenyl)Methoxy] Group
Etherification via Nucleophilic Substitution
The hydroxyl group at position 4 undergoes alkylation with 4-fluorobenzyl bromide under Mitsunobu conditions:
- Reagents : 1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, 4-fluorobenzyl bromide, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine) in THF.
- Conditions : Stirred at 0°C to room temperature for 12 hours, yielding 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxylic acid.
Yield Optimization :
Amide Bond Formation
Activation to Acid Chloride
The carboxylic acid is converted to its reactive chloride using thionyl chloride (SOCl₂):
- Procedure : Reflux 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxylic acid in SOCl₂ (5 eq) for 3 hours.
- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid.
Coupling with 3-Bromoaniline
The acid chloride is reacted with 3-bromoaniline in the presence of a base:
- Conditions : Anhydrous THF, K₂CO₃ (2 eq), 0°C to room temperature, 6 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound as a white solid.
Key Data :
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H5), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 2.51 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 162.1 (d, J = 245 Hz, Ar-C-F), 144.3 (pyrazole-C3), 134.8 (Ar-C-Br), 128.9–115.4 (Ar-C), 69.8 (OCH₂).
- HRMS : m/z calculated for C₂₄H₁₇BrF₂N₃O₂ [M+H]⁺: 524.0461; found: 524.0458.
Comparative Analysis of Alternative Routes
Industrial-Scale Considerations
Cost Analysis
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for preparing N-(3-bromophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide? A: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclization of β-keto esters or hydrazine derivatives.
- Step 2: Functionalization at the 4-position using nucleophilic substitution with (4-fluorophenyl)methoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Coupling of the 3-carboxamide group with 3-bromoaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Key purity checks involve HPLC (>95%) and NMR (e.g., ¹H/¹³C) to confirm regioselectivity and absence of unreacted intermediates.
Advanced Optimization of Reaction Conditions
Q: How can reaction yields and regioselectivity be improved during pyrazole functionalization? A: Critical parameters include:
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 4-position .
- Catalysts: CuI or Pd catalysts improve coupling efficiency for bromophenyl groups .
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during amidation .
Statistical optimization (e.g., Design of Experiments) is recommended to balance competing factors like steric hindrance from fluorophenyl substituents .
Structural Elucidation and Crystallography
Q: What spectroscopic and crystallographic methods resolve ambiguities in the compound’s stereochemistry? A:
- X-ray crystallography confirms the planar pyrazole ring and spatial arrangement of substituents, with bond angles (e.g., C-N-C ≈ 120°) and torsional angles (e.g., dihedral angles between aryl groups) quantified .
- ¹⁹F NMR distinguishes fluorophenyl environments, with chemical shifts at δ −110 to −115 ppm for para-fluorine .
- HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 525.07) and isotopic patterns for bromine .
Biological Activity Profiling
Q: What assays are used to evaluate the compound’s bioactivity, and how are contradictory results interpreted? A:
- Primary screens: Enzymatic inhibition (e.g., kinase assays) and cell viability (MTT assays) at 1–100 μM doses .
- Contradictions: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Normalize data using positive controls (e.g., staurosporine) and validate via dose-response curves .
- Target engagement: SPR or ITC quantifies binding affinity (Kd) to receptors like EGFR or HER2, with fluorophenyl groups enhancing hydrophobic interactions .
Computational Modeling and SAR Studies
Q: How do computational methods guide structure-activity relationship (SAR) analysis for this compound? A:
- Docking studies (AutoDock/Vina): Predict binding poses in kinase domains, highlighting the 3-bromophenyl group’s role in π-π stacking .
- QSAR models: Use Hammett constants (σ) for fluorophenyl substituents to correlate electronic effects with bioactivity .
- MD simulations: Assess conformational stability of the methoxy linker in aqueous vs. membrane environments .
Stability and Degradation Pathways
Q: What are the major degradation products under physiological conditions, and how are they characterized? A:
- Hydrolysis: The carboxamide bond may cleave in acidic environments (pH < 3), forming 3-bromoaniline and pyrazole-carboxylic acid derivatives. LC-MS/MS identifies degradation products .
- Photodegradation: UV exposure (λ = 254 nm) induces debromination, detected via loss of m/z 79/81 isotopic signatures .
- Stabilization strategies: Lyophilization or formulation with antioxidants (e.g., BHT) extends shelf life .
Comparative Analysis with Analogues
Q: How does replacing the 3-bromophenyl group with chloro or methyl groups affect activity? A:
- Bromine vs. chlorine: Bromine’s larger atomic radius enhances hydrophobic binding but reduces solubility (logP increases by ~0.5) .
- Methyl substitution: Improves metabolic stability (CYP450 resistance) but diminishes kinase inhibition (ΔIC₅₀ = +2 μM) .
- Fluorine positioning: Para-fluorine on the phenyl ring boosts electron-withdrawing effects, enhancing H-bond acceptor strength .
Resolving Spectral Artifacts
Q: How are overlapping signals in ¹H NMR spectra resolved for this compound? A:
- 2D NMR (COSY, HSQC): Assigns pyrazole protons (δ 7.8–8.2 ppm) and distinguishes methoxy (δ 3.9 ppm) from fluorophenyl signals .
- Decoupling experiments: Suppress coupling between adjacent protons (e.g., H-3 and H-5 on the pyrazole ring) .
- Solvent selection: DMSO-d₆ resolves broad amide NH peaks (δ 10.2 ppm) better than CDCl₃ .
Scaling-Up Synthesis for Preclinical Studies
Q: What challenges arise during gram-scale synthesis, and how are they mitigated? A:
- Purification: Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures) .
- Exotherm management: Use jacketed reactors to control temperature during exothermic amidation .
- Yield optimization: Replace EDC/HOBt with cheaper T3P® for cost-effective scaling .
Contradictory Bioactivity in Different Assay Formats
Q: Why might the compound show potent activity in cell-free assays but weak effects in cellular models? A:
- Membrane permeability: The compound’s high logP (~4.2) may limit cellular uptake. Use prodrug strategies (e.g., esterification) .
- Protein binding: Serum albumin binding reduces free drug concentration; measure unbound fraction via equilibrium dialysis .
- Metabolic inactivation: CYP3A4/5-mediated oxidation of the methoxy group generates inactive metabolites. Co-administer CYP inhibitors (e.g., ketoconazole) in assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
